molecular formula C3H9ClN2 B1602591 (trans)-Cyclopropane-1,2-diamine dihydrochloride CAS No. 3187-76-6

(trans)-Cyclopropane-1,2-diamine dihydrochloride

Cat. No.: B1602591
CAS No.: 3187-76-6
M. Wt: 108.57 g/mol
InChI Key: KAHCAWZDKPJMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(trans)-Cyclopropane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C3H10Cl2N2. It is a derivative of cyclopropane, featuring two amine groups attached to adjacent carbon atoms in the cyclopropane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(trans)-Cyclopropane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropane with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the diamine compound. Another method involves the hydrogenation of cyclopropane-1,2-dinitro compound, followed by the reduction of the nitro groups to amine groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(trans)-Cyclopropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form cyclopropane-1,2-diamine.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(trans)-Cyclopropane-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (trans)-Cyclopropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,2-diamine: Lacks the dihydrochloride component but shares the cyclopropane and diamine structure.

    Cyclohexane-1,2-diamine: A larger ring structure with similar diamine functionality.

    Ethylenediamine: A simpler diamine compound without the cyclopropane ring.

Uniqueness

(trans)-Cyclopropane-1,2-diamine dihydrochloride is unique due to its cyclopropane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain chemical reactions and applications where other diamine compounds may not be suitable.

Properties

IUPAC Name

(1R,2R)-cyclopropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H/t2-,3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZISQGOINGERV-MRWDTFSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3187-76-6
Record name (trans)-Cyclopropane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(trans)-Cyclopropane-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(trans)-Cyclopropane-1,2-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(trans)-Cyclopropane-1,2-diamine dihydrochloride
Reactant of Route 4
(trans)-Cyclopropane-1,2-diamine dihydrochloride
Reactant of Route 5
(trans)-Cyclopropane-1,2-diamine dihydrochloride
Reactant of Route 6
(trans)-Cyclopropane-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.